molecular formula C18H24N4O2 B2572084 N-(1-(quinazolin-4-yl)pipéridin-4-yl)carbamate de tert-butyle CAS No. 853680-03-2

N-(1-(quinazolin-4-yl)pipéridin-4-yl)carbamate de tert-butyle

Numéro de catalogue: B2572084
Numéro CAS: 853680-03-2
Poids moléculaire: 328.416
Clé InChI: YLNRHHGCZIUQBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer.

Applications De Recherche Scientifique

Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its inhibitory effects on TYK2 and JAK1 kinases, which are involved in various cellular signaling pathways.

    Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Méthodes De Préparation

The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and cancer.

Comparaison Avec Des Composés Similaires

Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is unique due to its selective inhibition of TYK2 and JAK1 kinases. Similar compounds include:

    Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.

    Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.

    Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.

Compared to these compounds, tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate offers a more selective inhibition profile, potentially leading to fewer side effects and improved therapeutic outcomes.

Activité Biologique

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate, a compound with the CAS number 1365969-84-1, has emerged as a significant subject of research due to its potential therapeutic applications in the treatment of autoimmune diseases and certain cancers. This article provides an overview of its biological activity, focusing on its mechanism of action, effects on cellular signaling pathways, and relevant case studies.

  • Molecular Formula : C19H26N4O2
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 1365969-84-1

The primary mechanism of action for tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases are pivotal in various signaling pathways that regulate immune responses and cell growth. By inhibiting these pathways, the compound can effectively modulate immune responses and potentially inhibit tumor growth in cancerous cells.

Inhibition of TYK2 and JAK1 Kinases

Research indicates that this compound selectively inhibits TYK2 and JAK1, which play crucial roles in cytokine signaling. This inhibition is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases where cytokine signaling is dysregulated.

Cellular Signaling Pathways

The compound has been shown to affect several cellular signaling pathways:

  • Cytokine Signaling : By inhibiting TYK2 and JAK1, the compound can reduce the production of pro-inflammatory cytokines.
  • Cell Proliferation : Its effects on cell growth signaling pathways suggest potential applications in cancer therapy by limiting tumor cell proliferation.

Study on Autoimmune Diseases

A significant study evaluated the effects of tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate on THP-1 cells differentiated into macrophages. The study found that treatment with this compound resulted in a significant reduction in IL-1β release and pyroptotic cell death when activated by ATP. The results indicated a dose-dependent inhibition of both IL-1β release and pyroptosis, highlighting its potential as an anti-inflammatory agent .

Concentration (µM)% Inhibition of IL-1β Release% Decrease in Pyroptosis
0.115%10%
1045%35%
10070%60%

Cancer Research Applications

In another study focused on cancer therapy, tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate was tested for its ability to inhibit the proliferation of various cancer cell lines. The results demonstrated that at higher concentrations, the compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name

tert-butyl N-(1-quinazolin-4-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNRHHGCZIUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.